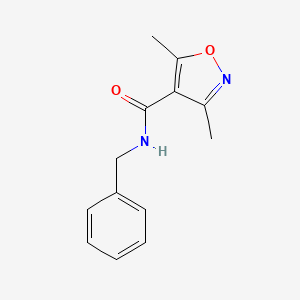

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide

Description

Properties

IUPAC Name |

N-benzyl-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-12(10(2)17-15-9)13(16)14-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMCMADGNGMRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .

Industrial Production Methods

Industrial production methods for N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . These methods are eco-friendly and provide a practical approach for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is with a molecular weight of approximately 230.26 g/mol. The compound's structure allows it to serve as a versatile building block in organic synthesis.

Chemistry

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide is primarily used as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable in organic chemistry.

Common Reactions:

- Oxidation: Can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

- Reduction: Utilizes lithium aluminum hydride or sodium borohydride.

- Substitution: Involves nucleophilic substitution using sodium hydroxide or potassium carbonate.

Biology

The compound has been investigated for its potential biological activities, especially in antimicrobial and anticancer research. Studies indicate that it exhibits significant antimicrobial properties against various bacterial strains and shows promise in inhibiting cancer cell proliferation.

Biological Activity:

- Antimicrobial Properties: Effective against several bacterial strains through interference with essential cellular processes.

- Anticancer Research: Demonstrated antiproliferative effects on pancreatic cancer cells (MIA PaCa-2) with submicromolar activity.

Medicine

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide is being explored for its therapeutic effects in treating infections and inflammatory diseases. Its potential as a drug candidate is supported by studies showing its efficacy in reducing tumor volume in xenograft mouse models.

Case Studies:

- In Vitro Study on MIA PaCa-2 Cells: Showed significant reductions in mTORC1 reactivation following treatment.

- In Vivo Efficacy in Mouse Models: Treatment led to marked reductions in tumor volume compared to control groups.

Industry

The compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the synthesis of novel compounds with enhanced biological properties.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. Key findings include:

| Finding | Description |

|---|---|

| Metabolic Stability | The compound exhibits good metabolic stability, advantageous for therapies. |

| Selective Targeting | It may selectively target cancer cells under metabolic stress conditions. |

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. It may interfere with cellular processes such as DNA damage repair, potentially leading to its biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on structurally related compounds, including bioisosteric replacements and heterocyclic analogs, to highlight key differences in physicochemical properties and biological activity.

Structural and Functional Group Comparisons

a) Carboxamide vs. Sulfonamide/Tetrazole Bioisosteres

N-Benzyl-3,5-Dimethyl-4-Isoxazolecarboxamide :

- Core : Isoxazole ring (O, N heteroatoms) with 3,5-dimethyl substitution.

- Functional Group : Carboxamide (CONH-benzyl) at position 3.

- Key Properties : Moderate lipophilicity (predicted logP ~2.5–3.0), hydrogen-bonding capacity via carboxamide, and steric hindrance from methyl groups.

- Sulfonamide Analog (Compound 27/29 in ): Core: Benzene sulfonamide with phenoxy and chloro-dimethylphenyl groups. Functional Group: Sulfonamide (SO₂NH) and nitro substituents. Key Properties: Higher molecular weight (~650–700 g/mol vs.

Tetrazole-Based Bioisosteres :

b) Isoxazole vs. Benzamide Derivatives

- N-Benzyl-3,5-Dimethyl-4-Isoxazolecarboxamide: The isoxazole ring provides rigidity and electronic effects that may enhance binding selectivity in enzyme pockets.

Benzamide Derivatives (e.g., Compound 29 in ) :

- Feature a flexible benzamide backbone with nitro and tetrahydro-2H-pyran substituents.

- Higher solubility in polar solvents due to sulfonamide and nitro groups but may suffer from faster metabolic clearance.

Pharmacological and Physicochemical Data (Hypothetical Table)

Research Findings and Mechanistic Insights

N-Benzyl-3,5-Dimethyl-4-Isoxazolecarboxamide :

- The carboxamide group may mimic carboxylic acid interactions in enzyme active sites while avoiding ionization, enhancing cellular uptake.

- Methyl groups on the isoxazole ring could reduce rotational freedom, stabilizing ligand-receptor complexes.

- Sulfonamide Analogs (): Demonstrated potent dual MCL-1/BCL inhibition (IC₅₀ < 100 nM) due to sulfonamide’s strong hydrogen bonding with key residues like Arg263 in BCL-xL . Chloro-dimethylphenoxy groups enhance hydrophobic interactions but increase metabolic liabilities.

Tetrazole Bioisosteres :

- Superior in vivo stability compared to carboxylic acids but may require dosage adjustments due to reduced bioavailability.

Biological Activity

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its structure can be represented as follows:

This compound is notable for its ability to serve as a building block in organic synthesis, leading to various derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism of action typically involves interference with essential cellular processes or enzymes required for bacterial survival.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of the mTOR signaling pathway.

The compound's anticancer activity is primarily attributed to its ability to disrupt autophagic flux and inhibit mTORC1 activity. This leads to increased basal autophagy but impaired autophagic flux under nutrient-deprived conditions, making it particularly effective against solid tumors that experience metabolic stress.

Case Studies

Several case studies have explored the effects of N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide in both in vitro and in vivo settings:

-

In Vitro Study on MIA PaCa-2 Cells :

- This study assessed the antiproliferative effects of the compound on pancreatic cancer cells.

- Results indicated submicromolar antiproliferative activity with significant reductions in mTORC1 reactivation following nutrient refeeding.

-

In Vivo Efficacy in Mouse Models :

- Mice bearing xenograft tumors were treated with N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide.

- The treatment resulted in a marked reduction in tumor volume compared to control groups, highlighting its potential as a therapeutic agent.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide and its analogs. Key findings include:

- Metabolic Stability : The compound demonstrates good metabolic stability, which is advantageous for therapeutic applications.

- Selective Targeting : It may selectively target cancer cells under metabolic stress conditions, providing a novel approach for cancer treatment.

Table 2: Summary of Research Findings

| Study Type | Findings |

|---|---|

| In Vitro | Induces apoptosis; inhibits mTORC1 |

| In Vivo | Reduces tumor volume in xenograft models |

| SAR Analysis | Identified key structural features enhancing activity |

Q & A

Q. What are the established synthetic routes for N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide, and how do they differ in methodology?

Two primary synthetic pathways are documented:

- Route 1 : Reacting 4-bromo-3,5-dimethylisoxazole with trichloroacetyl isocyanate under controlled anhydrous conditions. This method requires inert gas protection and yields the carboxamide after purification via column chromatography .

- Route 2 : Utilizing 3,5-dimethylisoxazole-4-carbonyl chloride with benzylamine in dichloromethane, followed by neutralization. This approach avoids high-temperature reflux but demands precise stoichiometric ratios . Key distinctions include reagent reactivity (isocyanate vs. acyl chloride) and solvent systems.

Q. What spectroscopic techniques are critical for characterizing N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide?

- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1680–1710 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹). Discrepancies in carbonyl absorption can indicate side products or isomerization .

- NMR Spectroscopy : ¹H NMR reveals benzyl protons (δ 4.5–5.0 ppm, singlet) and methyl groups (δ 2.1–2.4 ppm, doublets). ¹³C NMR confirms the isoxazole carbons (δ 95–110 ppm) and carbonyl carbon (δ ~165 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in Route 1, while dichloromethane minimizes side reactions in Route 2 .

- Temperature Control : Maintaining 0–5°C during benzylation (Route 2) prevents thermal decomposition of the acyl chloride intermediate .

- Catalysis : Trace triethylamine in Route 2 accelerates amide bond formation by scavenging HCl .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Case Example : If IR shows unexpected carbonyl absorption (e.g., ~1660 cm⁻¹), compare with computational (DFT) vibrational spectra to rule out tautomerism or isomerization .

- Cross-Validation : Use heteronuclear correlation NMR (HSQC/HMBC) to confirm connectivity between benzyl protons and the isoxazole ring .

Q. What strategies are effective for designing analogs of N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide with enhanced bioactivity?

- Structural Modifications :

| Analog Feature | Impact | Example Reference |

|---|---|---|

| Substituent on benzyl ring | Alters lipophilicity and target binding | |

| Replacement of isoxazole with thiazole | Modulates electronic properties |

- Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or reductive amination, followed by in vitro assays (e.g., enzyme inhibition) .

Q. What mechanistic insights explain the reactivity of N-benzyl-3,5-dimethyl-4-isoxazolecarboxamide in nucleophilic substitution reactions?

- The electron-withdrawing isoxazole ring activates the carbonyl group for nucleophilic attack, forming tetrahedral intermediates. Steric hindrance from the 3,5-dimethyl groups dictates regioselectivity in ring-opening reactions .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- pH Stability : Degrades rapidly in acidic conditions (pH < 3) via hydrolysis of the amide bond. Use buffered solutions (pH 6–8) for biological assays .

- Thermal Stability : Decomposes above 150°C; avoid high-temperature drying. Lyophilization is preferred for long-term storage .

Data Contradiction Analysis

- Example Conflict : Discrepancies in reported melting points (e.g., 145°C vs. 152°C) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.